molecular formula C9H11NO B3186111 4-Cyclopropoxyaniline CAS No. 1208077-69-3

4-Cyclopropoxyaniline

Cat. No. B3186111
CAS RN: 1208077-69-3
M. Wt: 149.19 g/mol
InChI Key: RANNTDOLEANZKL-UHFFFAOYSA-N
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Description

4-Cyclopropoxyaniline is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropoxyaniline consists of a cyclopropoxy group attached to an aniline group . The cyclopropoxy group is a three-membered ring with one oxygen atom, and the aniline group consists of a benzene ring with one nitrogen atom .


Physical And Chemical Properties Analysis

4-Cyclopropoxyaniline has a predicted boiling point of 280.5±13.0 °C and a predicted density of 1.193±0.06 g/cm3 . Its pKa value, a measure of acidity, is predicted to be 5.25±0.10 .

Scientific Research Applications

Synthesis and Bioactivity in Drug Development

Research by Tian, Song, Wang, and Liu (2009) in the field of bioactive compounds highlights the synthesis of derivatives from cyclopropanecarboxylic acid, related to 4-Cyclopropoxyaniline, demonstrating significant herbicidal and fungicidal activities. This indicates its potential application in agricultural chemical development (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009).

Bioorthogonal Chemistry for Live-Cell Imaging

Li et al. (2014) discuss the development of novel linkers containing cyclopropene, a structural relative of 4-Cyclopropoxyaniline, for bioimaging and target identification of bioactive compounds in live mammalian cells. This work is significant for in situ monitoring of proteins and enzymes in biomedical research (Zhengqiu Li et al., 2014).

Drug Discovery and Development

Talele (2016) emphasizes the increasing use of the cyclopropyl ring, a core component of 4-Cyclopropoxyaniline, in transitioning drug candidates from preclinical to clinical stages. This ring structure enhances drug potency and reduces off-target effects, making it valuable in drug design (T. Talele, 2016).

Advanced Organic Synthesis Techniques

Zewge et al. (2007) discuss the cycloacylation of aniline derivatives, akin to 4-Cyclopropoxyaniline, in synthesizing 4-quinolones under mild conditions. This method is important for preparing a range of heterocycles and bis-quinolones, showcasing advanced organic synthesis techniques (D. Zewge et al., 2007).

Inclusion Complexes and Drug Solubility Enhancement

Jansook, Ogawa, and Loftsson (2018) illustrate the use of cyclodextrins, structurally related to 4-Cyclopropoxyaniline, in enhancing the solubility of poorly soluble drugs. This is crucial in pharmaceutical formulations, impacting drug bioavailability and efficacy (P. Jansook, N. Ogawa, & T. Loftsson, 2018).

properties

IUPAC Name

4-cyclopropyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANNTDOLEANZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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